molecular formula C16H22N4O2 B153317 tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate CAS No. 288251-85-4

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Cat. No.: B153317
CAS No.: 288251-85-4
M. Wt: 302.37 g/mol
InChI Key: MATLRBKMCBPXPB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of novel organic compounds. The compound is characterized by its piperazine ring, which is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere, usually under cooling conditions to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites on enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is unique due to the presence of the amino and cyano groups on the phenyl ring, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound in the design and synthesis of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATLRBKMCBPXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623618
Record name tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-85-4
Record name tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Cyano-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (587 mg, 1.77 mmol) was dissolved in methanol (50 mL) and to this solution was added ammonium chloride (945 mg, 17.66 mmol) and zinc (1155 mg, 17.66 mmol). The mixture was magnetically stirred for 3 hr and the mixture was filtered through a pad of celite. The solids were rinsed with methanol and the combined filtrate was concentrated to a yellow solid. This crude intermediate was dissolved in ethyl acetate (400 mL) and the resulting solution was washed with water (400 mL) and brine (200 mL). The organic layer was collected, dried over sodium sulfate, and concentrated to give 4-(4-amino-2-cyano-phenyl)-piperazine-1-carboxylic acid tert-butyl ester that was used in the next step without further purification.
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587 mg
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50 mL
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945 mg
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1155 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ammonium chloride (7.0 g) and iron powder (36.6 g) were added to a mixed solvent of water (180 ml) and ethanol (540 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-(4-tert-butoxycarbonylpiperazin-1-yl)benzonitrile (62.1 g) was added in parts over 40 min and the mixture was stirred at a refluxing temperature for 1 h. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution, and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (50.7 g), melting point: 145° C.
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7 g
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180 mL
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36.6 g
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540 mL
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62.1 g
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